
Cormethasone acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Although it was never marketed, it has been studied for its potential therapeutic applications.
Cormethasone Acetate: ) is a synthetic glucocorticoid corticosteroid.
Preparation Methods
- The synthetic route to Cormethasone Acetate involves several steps from pregnenolone, a natural steroid.
- Key reactions include oxidation, reduction, and acetylation.
- Industrial production methods are not well-documented due to its limited use.
Chemical Reactions Analysis
- Common reagents include oxidants (e.g., chromic acid), reducing agents (e.g., lithium aluminum hydride), and acetylating agents (e.g., acetic anhydride).
- Major products include Cormethasone and its acetate form.
Oxidation: Conversion of pregnenolone to Cormethasone involves oxidation of specific functional groups.
Reduction: Reduction reactions lead to the formation of hydroxyl groups.
Acetylation: Acetylation of hydroxyl groups yields Cormethasone Acetate.
Scientific Research Applications
Chemistry: Cormethasone Acetate serves as a model compound for studying steroid chemistry.
Biology: It has been investigated for its anti-inflammatory and immunosuppressive properties.
Industry: Limited industrial applications due to its non-commercial status.
Mechanism of Action
- Cormethasone Acetate binds to glucocorticoid receptors in cells.
- This complex regulates gene expression, influencing processes like inflammation, metabolism, and immune responses.
- Molecular targets include pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
- Cormethasone Acetate shares similarities with other glucocorticoids like Cortisone Acetate .
- Its uniqueness lies in its limited commercial availability and research focus.
Properties
CAS No. |
35135-67-2 |
|---|---|
Molecular Formula |
C24H29F3O6 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
[2-oxo-2-[(8S,9R,10S,11S,13S,14S,16R,17R)-6,6,9-trifluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C24H29F3O6/c1-12-7-15-16-9-22(25,26)17-8-14(29)5-6-20(17,3)23(16,27)18(30)10-21(15,4)24(12,32)19(31)11-33-13(2)28/h5-6,8,12,15-16,18,30,32H,7,9-11H2,1-4H3/t12-,15+,16+,18+,20+,21+,23+,24+/m1/s1 |
InChI Key |
YXKFATPOEMHNMJ-KJEYTGHBSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CC(C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)(F)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


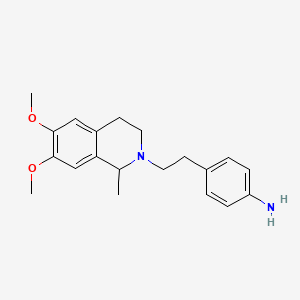
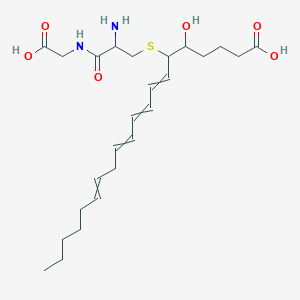
![4-(2-Ethylsulfinylpyridin-3-yl)-1-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenylmethyl)piperidin-4-ol](/img/structure/B10782237.png)
![5-[[5-(6-Carbamimidoylnaphthalen-2-yl)oxycarbonylfuran-2-yl]methylamino]-5-oxopentanoic acid](/img/structure/B10782243.png)
![1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one](/img/structure/B10782251.png)
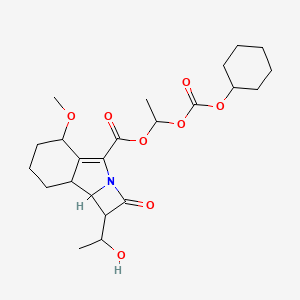
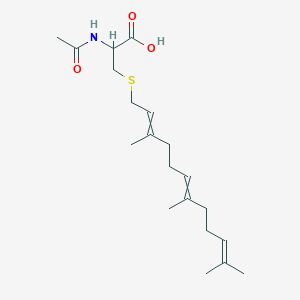
![I+/--[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol](/img/structure/B10782273.png)
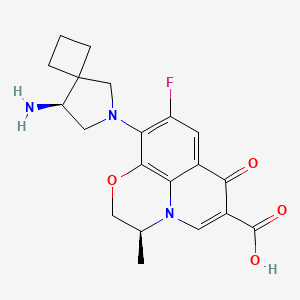
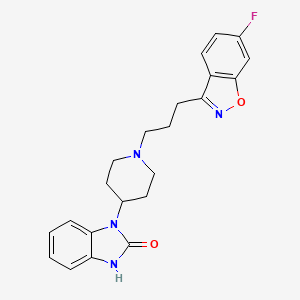

![2-[3-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetic acid](/img/structure/B10782292.png)

![2-[3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetic acid](/img/structure/B10782311.png)
